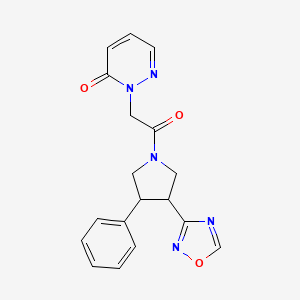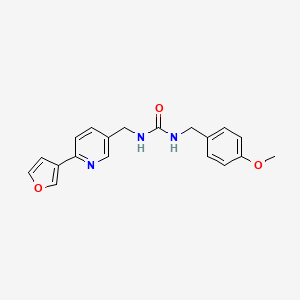
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a urea-based compound that has been synthesized through various methods and has been found to have promising biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : The synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrol-4-one and its derivatives, which are structurally related to the compound , has been explored. This synthesis involves the conversion of ester functionalities to monoacyl azides, followed by Curtius rearrangement and intramolecular cyclization reactions (Koza, Karahan, & Balcı, 2010).
- Novel Compound Class : A novel class of compounds including 5,5'-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) has been synthesized, showcasing the diversity of chemical structures achievable with furan derivatives (Koza & Balcı, 2011).
Pharmaceutical Applications
- Novel Pyridine and Naphthyridine Derivatives : Research on the synthesis of novel pyridine and naphthyridine derivatives, which are related to the compound , has been conducted. These compounds have potential applications in pharmaceuticals (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Material Science
- Molecular Complexation in Crystal Engineering : Studies have been conducted on molecular complexes formed between various compounds and pyridine derivatives, demonstrating the potential of these compounds in materials science, particularly for non-linear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Biochemical Research
- Synthesis of Fluorescent Compounds : The synthesis of new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidines, which are structurally related to the compound , highlights the potential for developing novel biochemical tools (Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, & Tominaga, 2012).
properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-5-2-14(3-6-17)10-21-19(23)22-12-15-4-7-18(20-11-15)16-8-9-25-13-16/h2-9,11,13H,10,12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYXSSGYXLETBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)
![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)
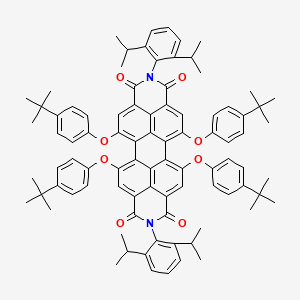
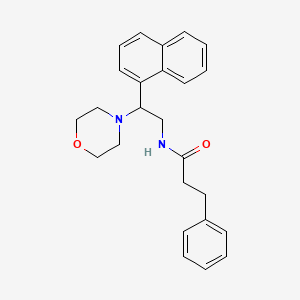

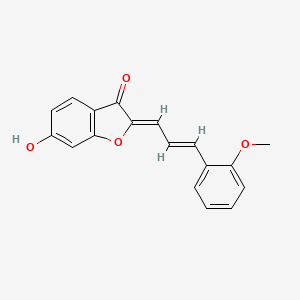
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2589824.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)
![(3,4-Dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2589826.png)

